4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine

Medicinal Chemistry Physicochemical Properties Drug Design

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS 2304634-25-9) is a heterocyclic boronate ester that combines a 4-fluoropiperidine moiety with a para-substituted phenylboronic acid pinacol ester. This bifunctional scaffold serves as a versatile Suzuki-Miyaura cross-coupling partner while introducing key physicochemical modifications—notably reduced basicity and enhanced metabolic stability—into derived molecules.

Molecular Formula C17H25BFNO2
Molecular Weight 305.2
CAS No. 2304634-25-9
Cat. No. B3050017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
CAS2304634-25-9
Molecular FormulaC17H25BFNO2
Molecular Weight305.2
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)F
InChIInChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-5-7-15(8-6-13)20-11-9-14(19)10-12-20/h5-8,14H,9-12H2,1-4H3
InChIKeyUKVGVMPEEAEFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine – A Differentiated Boronate Ester Building Block for Suzuki Coupling and Drug Discovery


4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS 2304634-25-9) is a heterocyclic boronate ester that combines a 4-fluoropiperidine moiety with a para-substituted phenylboronic acid pinacol ester. This bifunctional scaffold serves as a versatile Suzuki-Miyaura cross-coupling partner while introducing key physicochemical modifications—notably reduced basicity and enhanced metabolic stability—into derived molecules [1]. The compound is supplied as a high-purity solid (97% by HPLC) with a molecular weight of 305.2 g/mol and formula C₁₇H₂₅BFNO₂, making it directly compatible with standard organic synthesis workflows .

Why Generic Substitution Fails: Quantifiable Differentiation of 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine from Non-Fluorinated Analogs


Boron-containing piperidine building blocks such as 4-(piperidin-1-yl)phenylboronic acid pinacol ester (CAS 852227-96-4) are widely used in medicinal chemistry, but the introduction of a single fluorine atom at the piperidine 4-position fundamentally alters the electronic and pharmacokinetic profile of any downstream molecule. The fluorine substituent lowers the pKa of the piperidine nitrogen by approximately 1.5–2.0 log units, which in turn reduces hERG channel affinity and improves oral absorption [1]. Additionally, the C–F bond imparts metabolic resistance, providing a 30% longer half-life in hepatic microsome assays relative to bromo- and chloro-substituted analogues [2]. Interchanging the fluorinated compound with its non-fluorinated counterpart therefore risks compromising the potency, selectivity, and ADMET profile of the final drug candidate.

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine – Quantitative Differentiation Evidence Against Closest Analogs


pKa Reduction of the Piperidine Nitrogen Compared with Unsubstituted Piperidine and N-Phenylpiperidine

The 4-fluoropiperidine substructure in the target compound reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. The predicted pKa of 4-fluoropiperidine is 9.33 ± 0.10, compared to 11.0 for piperidine and 6.22 for N-phenylpiperidine . This 1.67-unit decrease in pKa translates to a ~47-fold reduction in protonation at physiological pH, which is known to improve membrane permeability and oral absorption [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Enhancement: 30% Longer Microsomal Half-Life vs. Halogenated Piperidine Derivatives

4-Fluoropiperidine-containing compounds demonstrate superior metabolic stability compared to their bromo- and chloro-substituted counterparts. In hepatic microsome stability assays, the 4-fluoropiperidine derivative exhibited a 30% increase in half-life relative to the corresponding 4-bromo- and 4-chloro-piperidine analogues [1]. This metabolic advantage is attributed to the higher C–F bond dissociation energy (≈485 kJ/mol vs. ≈285 kJ/mol for C–Br), which resists oxidative debromination pathways [2].

ADMET Drug Metabolism Pharmacokinetics

Reduced hERG Channel Affinity Through Fluorine-Induced Basicity Modulation

Fluorination at the piperidine 4-position significantly lowers the pKa of the basic nitrogen, which is directly correlated with reduced affinity for the hERG potassium channel—a key antitarget associated with drug-induced QT prolongation and arrhythmia [1]. In a systematic chemoinformatic analysis of fluorinated piperidines, the calculated pKa values were negatively correlated with hERG IC50 values, indicating that lower-basicity fluorinated piperidines have intrinsically lower cardiotoxicity risk [2].

Cardiotoxicity hERG Safety Pharmacology

Higher Purity Specification (97%) vs. Non-Fluorinated Analog (95%), Reducing Side-Product Formation in Suzuki Couplings

The target compound is commercially available at a guaranteed purity of 97% (HPLC), whereas the non-fluorinated analog 4-(piperidin-1-yl)phenylboronic acid pinacol ester (CAS 852227-96-4) is commonly supplied at 95% purity . This 2% absolute purity difference translates to a 40% reduction in total impurity load (3% vs. 5%), which is critical in cross-coupling reactions where even minor boronate impurities can lead to off-target coupling products and reduced yield of the desired biaryl.

Process Chemistry Purity Cross-Coupling

Best Research and Industrial Application Scenarios for 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine


Late-Stage Functionalization of Drug Candidates Requiring Reduced hERG Liability

When modifying a lead series that has shown hERG channel inhibition, the 4-fluoropiperidine-boronate ester enables direct installation of a low-basicity piperidine motif via Suzuki coupling, simultaneously introducing metabolic stability and lowering cardiotoxicity risk as demonstrated by pKa–hERG correlation data [1].

Synthesis of CNS-Penetrant Kinase Inhibitors with Improved Oral Bioavailability

The reduced pKa of the 4-fluoropiperidine moiety enhances passive blood–brain barrier penetration. The boronate ester serves as a convenient handle for coupling to heteroaryl bromides, enabling modular construction of CNS-active kinase inhibitors with superior pharmacokinetic profiles [2].

Parallel Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The high purity (97%) and structural three-dimensionality of the fluorinated piperidine scaffold make it an ideal fragment for automated parallel synthesis of diverse biaryl libraries, minimizing downstream purification and maximizing screening hit rates .

Process Chemistry Scale-Up of Fluorinated Biaryl Intermediates

The documented metabolic stability advantage (30% longer microsomal half-life) and the 40% lower impurity burden relative to the non-fluorinated analog translate into more robust scale-up processes, reducing the formation of dimeric and dehalogenation by-products during Suzuki coupling at kilogram scale [3].

Quote Request

Request a Quote for 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.